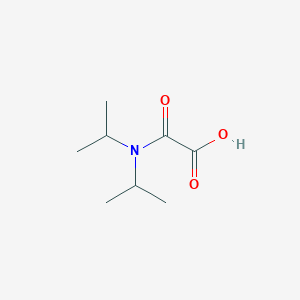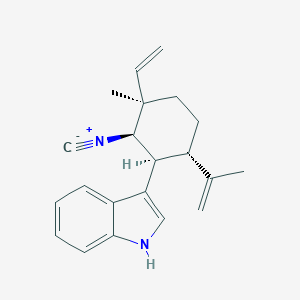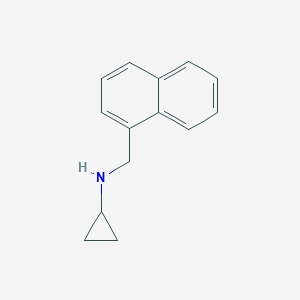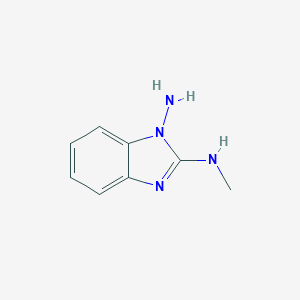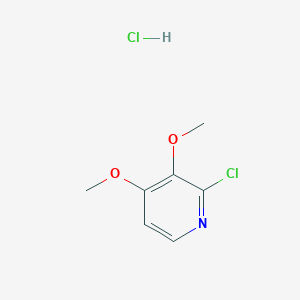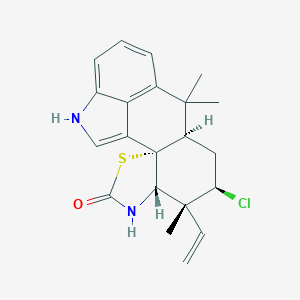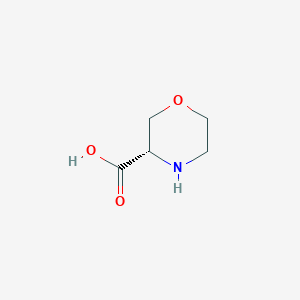![molecular formula C10H12N4O4 B025009 Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- CAS No. 109458-61-9](/img/structure/B25009.png)
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrimido[4,5-b][1,4]diazocine family and has a tetrone ring structure.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells, as well as by modulating the immune system.
Biochemische Und Physiologische Effekte
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS), and modulate the expression of various genes and proteins involved in cancer progression. Additionally, it has been shown to possess anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- in lab experiments is its potent and broad-spectrum activity against various types of cancer cells and pathogens. Additionally, it has been found to exhibit low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-. One of the directions is to investigate the potential of this compound as a drug candidate for the treatment of various types of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the development of novel synthetic methods and formulations for this compound can improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Conclusion:
In conclusion, pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent and broad-spectrum activity against cancer cells and pathogens, as well as its low toxicity towards normal cells and tissues, make it an attractive candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of novel synthetic methods and formulations can also improve its solubility and bioavailability, leading to better efficacy and therapeutic outcomes.
Synthesemethoden
The synthesis of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- involves the reaction of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sodium acetate. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
CAS-Nummer |
109458-61-9 |
|---|---|
Produktname |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
1,3-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
WFISQWACFHCPHZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
Synonyme |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



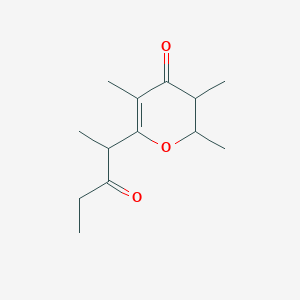
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
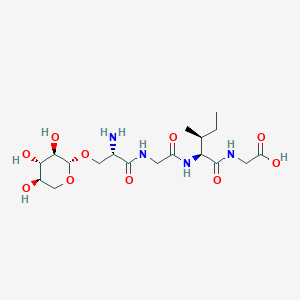
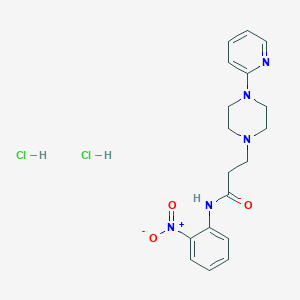
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
